5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . This compound is characterized by its unique structure, which includes a cycloheptane ring fused to an isoxazole ring, and a carboxylic acid functional group. It is primarily used in scientific research as a building block for the synthesis of more complex molecules.
Scientific Research Applications
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid has several scientific research applications:
Safety and Hazards
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . Please handle it with care and follow all safety guidelines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cycloheptanone with hydroxylamine to form the corresponding oxime, which is then cyclized to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,6A-Tetrahydro-3AH-cyclopenta[d]isoxazole-3-carboxylic acid
- 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid
- 3-Methoxy-isoxazole-5-carboxylic acid
- 5-(2,5-Dichlorophenyl)isoxazole-3-carboxylic acid
- 3-(3-Chlorophenyl)isoxazole-5-carboxylic acid
- Benzo[d]isoxazole-3-carboxylic acid
Uniqueness
5,6,7,8-Tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid is unique due to its fused cycloheptane and isoxazole rings, which confer distinct chemical properties and reactivity. This structural feature differentiates it from other isoxazole derivatives, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-9(12)8-6-4-2-1-3-5-7(6)13-10-8/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXIIOUTRNRNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426900 | |
Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33230-32-9 | |
Record name | 5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H,6H,7H,8H-cyclohepta[d][1,2]oxazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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